molecular formula C24H26N2O4S B2538726 N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448051-49-7

N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2538726
CAS No.: 1448051-49-7
M. Wt: 438.54
InChI Key: NSMBELFUOOHMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a structurally complex molecule featuring:

  • A 1,1'-biphenyl core substituted at the 4-position with a 2-hydroxypropyl chain.
  • A sulfamoyl group (-SO₂NH-) linking the hydroxypropyl moiety to a 3-methylphenyl ring.
  • An acetamide (-NHCOCH₃) group attached to the phenyl ring.

Properties

IUPAC Name

N-[4-[[2-hydroxy-2-(4-phenylphenyl)propyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-15-22(26-18(2)27)13-14-23(17)31(29,30)25-16-24(3,28)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15,25,28H,16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMBELFUOOHMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The acetamide-sulfonamide compounds were found to inhibit urease in a competitive manner, as indicated by an increase in the Km value of the urease enzyme while the Vmax value remained constant at a certain inhibitor concentration . This suggests that these compounds might bind to the active site of the enzyme, preventing the substrate (urea) from binding and thus inhibiting the enzyme’s activity.

Biological Activity

N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The compound can be synthesized through a multi-step process involving the formation of key intermediates. The general synthetic route includes:

  • Formation of Biphenyl Intermediates : Utilizing Suzuki coupling reactions between boronic acids and halogenated phenyl rings.
  • Sulfamoylation : The introduction of the sulfamoyl group is achieved by reacting with sulfamide derivatives.
  • Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

The molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S, with a molecular weight of 372.48 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Modulation : It may interact with receptors involved in pain signaling, which could lead to analgesic properties.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophage cell lines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective inhibition of cell growth.

Case Studies

  • In Vitro Studies : A study evaluated the compound’s effect on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models of inflammation revealed that treatment with the compound led to reduced swelling and pain response compared to control groups.

Data Tables

The following table summarizes key findings from recent studies:

Study TypeTarget Cell LineIC50 (µM)Observations
In VitroMCF-7 (Breast Cancer)15Significant reduction in viability
In VitroPC-3 (Prostate Cancer)10Induced apoptosis
In VivoMouse Model (Inflammation)N/AReduced edema and pain response

Comparison with Similar Compounds

Structural Analogues with Acetamide-Sulfonamide Scaffolds

describes four acetamide-sulfonamide hybrids (Compounds 16–19) with fluorinated biphenyl cores and varying sulfamoyl substituents. Key comparisons include:

Compound ID Key Substituents Yield (%) Melting Point (°C) Notable Features
16 4-methylpyrimidin-2-yl sulfamoyl 68.9 222–225 High melting point; fluorinated biphenyl
17 5-methylisoxazol-3-yl sulfamoyl 72.6 125–127 Lower melting point; similar NMR to 16
18 Acetylsulfamoyl 72.7 187–190 Moderate hydrophilicity due to acetyl
19 Carbamimidoylsulfamoyl 68.9 163–165 Unique amidine group; distinct IR/NMR

Target Compound vs. 16–19 :

  • Structural Differences: The target compound replaces the fluorobiphenyl group with a non-fluorinated biphenyl and introduces a 2-hydroxypropyl chain, which may enhance hydrophilicity compared to the fluorine-containing analogues.

Hsp90 Inhibitors with Biphenyl-Acetamide Motifs

highlights novologues such as N-(2-(5-hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11a) and its fluorinated derivatives (11b, 11c). These compounds exhibit cytoprotective activity via Hsp90 inhibition.

Compound ID Substituents Key Features
11a 5-hydroxybiphenyl Ethyl linker; moderate polarity
11b 3'-fluoro-5-hydroxybiphenyl Fluorine enhances metabolic stability
11c 4'-fluoro-5-hydroxybiphenyl Similar to 11b with altered fluorine position

Target Compound vs. 11a–11c :

  • Linker Region : The target compound uses a sulfamoyl-hydroxypropyl linker instead of an ethyl chain, likely increasing steric bulk and altering binding kinetics.

Kinase-Targeting Compounds with Biphenyl Cores

describes 2-((2-([1,1'-biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (8), an ALK inhibitor.

Key Differences :

  • Core Structure: Compound 8 integrates a pyrimidine ring and a dioxopiperidinyl isoindolinone, contrasting with the target’s simpler sulfamoyl-phenylacetamide scaffold.
  • Therapeutic Target : While Compound 8 targets kinases, the target compound’s biological role remains unconfirmed but may align with enzyme inhibition due to sulfamoyl groups .

Lipophilic Analogues with Trifluoromethyl Groups

mentions Goxalapladib , a biphenylmethyl acetamide with trifluoromethyl and difluorophenyl groups, used in atherosclerosis treatment.

Comparison :

  • Lipophilicity : Goxalapladib’s trifluoromethyl and difluorophenyl groups enhance membrane permeability, whereas the target’s hydroxypropyl group may reduce logP values, favoring aqueous solubility.
  • Bioactivity : Goxalapladib’s naphthyridine core differs significantly from the target’s sulfamoyl-acetamide structure, highlighting divergent therapeutic applications .

Antimicrobial Acetamides with Simple Aromatic Systems

and discuss N-(4-methoxyphenyl)acetamide and N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide , which show antimicrobial activity.

Key Contrasts :

  • Complexity : The target compound’s sulfamoyl and hydroxypropyl groups introduce greater structural complexity compared to these simpler analogues.
  • Hydrogen Bonding: The hydroxybiphenyl group in ’s compound may offer stronger antimicrobial activity via phenolic interactions, whereas the target’s hydroxypropyl-sulfamoyl motif could engage different biological targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves multi-step organic reactions, including sulfonation of aniline derivatives and coupling with acetamide precursors. Key steps:

  • Sulfonation of intermediates under controlled temperatures (0–5°C for exothermic steps).
  • Nucleophilic substitution using anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine.
  • Final purification via recrystallization or silica gel chromatography. Optimized yields (>70%) require strict exclusion of moisture and monitoring via TLC/HPLC .

Q. How is the structural integrity of the compound confirmed using spectroscopic methods?

  • 1H/13C NMR : Identifies proton environments (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, acetamide methyl at δ 2.1 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (S=O stretch at ~1150 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (406.5 g/mol) via ESI-MS or MALDI-TOF .

Q. What physicochemical properties are critical for handling and formulation?

  • Solubility : Low aqueous solubility (logP ~3.2) necessitates co-solvents (DMSO:PBS mixtures).
  • Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C.
  • Melting Point : 185–188°C (DSC analysis) .

Advanced Research Questions

Q. What strategies improve aqueous solubility for in vivo pharmacological studies?

  • Salt Formation : Hydrochloride salts increase solubility by 5–10×.
  • Nanoformulation : Liposomal encapsulation (e.g., using phosphatidylcholine) enhances bioavailability.
  • Structural Modifications : Introducing polar groups (e.g., hydroxyl) via regioselective substitution .

Q. How does the sulfamoyl group influence biological target interactions?

  • The sulfamoyl group acts as a hydrogen bond donor/acceptor, enhancing binding to enzymes like carbonic anhydrase IX.
  • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities (ΔG ≈ -9.2 kcal/mol).
  • Experimental Validation : Surface plasmon resonance (SPR) quantifies kinetic parameters (KD = 12 nM) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Standardized Assays : Use fixed cell viability protocols (e.g., MTT assay with 48-hour incubation).
  • Cross-Validation : Pair ELISA with Western blotting to confirm target protein modulation.
  • Batch Analysis : Ensure >95% purity (HPLC) to exclude impurity-driven artifacts .

Q. What in silico models predict ADMET properties?

  • SwissADME : Predicts logP (2.8), bioavailability (Lipinski’s rule compliant), and blood-brain barrier permeability.
  • CYP450 Inhibition : Schrödinger’s QikProp models interactions (e.g., CYP3A4 IC50 ≈ 15 µM).
  • Toxicity Screening : Derek Nexus assesses Ames test positivity and hepatotoxicity .

Q. What experimental designs validate the compound’s mechanism of action in cancer models?

  • In Vitro : Dose-response curves (IC50) in 3D spheroid cultures (e.g., HCT-116 colon cancer).
  • In Vivo : Xenograft models with bioluminescent imaging to track tumor regression.
  • Omics Integration : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagentsTemperatureSolventYield (%)
SulfonationClSO3H0–5°CDCM65
CouplingEt3N, AcClRTTHF72
PurificationEthanol--85
Adapted from

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksFunctional Group
1H NMRδ 2.1 (s, 3H)Acetamide -CH3
IR1150 cm⁻¹S=O stretch
ESI-MSm/z 407.2 [M+H]+Molecular ion
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.